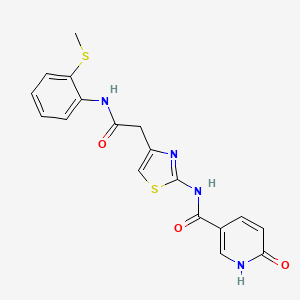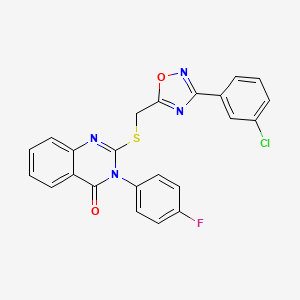
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H14ClFN4O2S and its molecular weight is 464.9. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Synthesis and Antipsychotic/Anticonvulsant Activities : A study by Kaur, Saxena, & Kumar (2010) described the synthesis of similar compounds, highlighting their potential antipsychotic and anticonvulsant activities. These findings suggest potential uses in neurological and mental health research.
Cytotoxic Evaluation for Cancer Research : Research by Hassanzadeh et al. (2019) focused on the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and evaluated their cytotoxic effects against cancer cell lines, indicating their relevance in cancer research.
AMPA Receptor Antagonists for Neurological Disorders : A study by Chenard et al. (2001) developed compounds, including 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, as AMPA receptor antagonists. This research is significant for understanding and treating neurological disorders.
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Studies : Raval, Desai, & Desai (2012) synthesized pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including compounds similar to the one , and evaluated their antimicrobial activity. This highlights potential applications in the development of new antimicrobial agents.
Design for H1-Antihistaminic Agents : Alagarsamy & Parthiban (2013) synthesized novel quinazolin-4-(3H)-ones as H1-antihistaminic agents, indicating potential applications in allergy and immune response research.
Antibacterial and Antifungal Activity Evaluation : Gupta et al. (2008) conducted a study on 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, assessing their antibacterial and antifungal activities. This indicates the compound's potential in addressing infectious diseases.
Other Potential Applications
Spectroscopic and Theoretical Studies for Material Science : A study by Soliman et al. (2015) explored the spectroscopic properties and theoretical analyses of a similar hybrid compound, indicating its relevance in material science and chemistry.
Analgesic and Anti-inflammatory Activities : Dewangan et al. (2016) synthesized 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring, evaluating their analgesic and anti-inflammatory activities. This suggests potential pharmaceutical applications for pain and inflammation management.
特性
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClFN4O2S/c24-15-5-3-4-14(12-15)21-27-20(31-28-21)13-32-23-26-19-7-2-1-6-18(19)22(30)29(23)17-10-8-16(25)9-11-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRWTJHGNLJODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

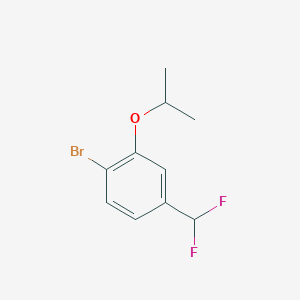

![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
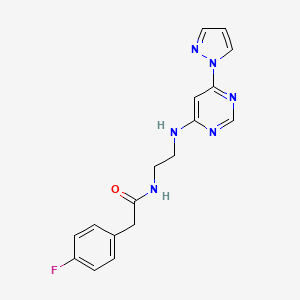
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)

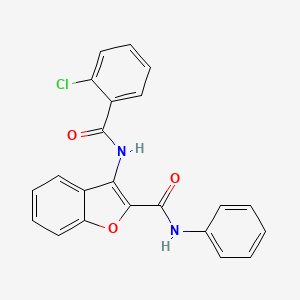
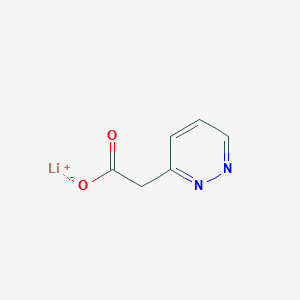

![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)
![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)
